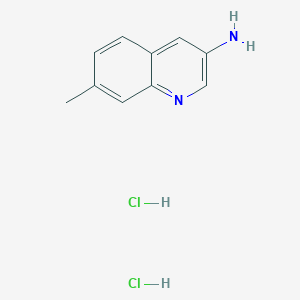

3-Amino-7-methylquinoline Dihydrochloride

Description

Properties

IUPAC Name |

7-methylquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c1-7-2-3-8-5-9(11)6-12-10(8)4-7;;/h2-6H,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDZGNQMAORQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Free Base Formation and Chiral Resolution

A common first step is to convert the aminoquinoline dihydrochloride salt into its free amine form by reaction with an organic or inorganic base in a suitable solvent. For example, in the preparation of S-3-aminoquinine dihydrochloride, 3-aminoquinine dihydrochloride is reacted with a base (molar ratio base:substrate = 1-3:1) in a solvent (molar ratio solvent:substrate = 5-15:1) at room temperature for 1-2 hours to liberate free 3-aminoquinine.

Subsequently, a chiral acid resolving agent is added to the free amine solution to induce salt formation and chiral resolution. This step is carried out at 0-50°C for 1-5 hours with stirring, resulting in precipitation of the chiral acid salt, which is filtered and washed to obtain the chiral salt solid.

Recrystallization and Purification

The chiral acid salt solid is dissolved in a solvent at elevated temperature (50-100°C), then cooled to 0-30°C to induce crystallization of purified solid, which is filtered off. The mother liquor may be recycled for recovery of the other enantiomer or impurities.

Salt Formation and Final Crystallization

The purified free base or intermediate solid is dissolved in an organic solvent, and hydrogen chloride gas is passed through the solution at room temperature until pH = 1 is reached. The mixture is stirred at 0-30°C to crystallize the dihydrochloride salt, which is then filtered to obtain the crude product.

Comparative Preparation Data from Related Aminoquinoline and Aminopiperidine Compounds

| Step | Process Description | Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1 | Base treatment of aminoquinoline dihydrochloride | Room temp, 1-2 h | Base:substrate 1-3:1; solvent:substrate 5-15:1 | Free base amine formation |

| 2 | Chiral acid salt formation (resolution) | 0-50°C, 1-5 h | Stirring, salt precipitation | Chiral acid salt solid |

| 3 | Recrystallization | 50-100°C dissolution, 0-30°C crystallization | Filtration and washing | Purified chiral salt |

| 4 | HCl gas treatment and crystallization | Room temp, pH=1, 0-30°C | Stirring, filtration | Dihydrochloride salt crude product |

Adapted from patent CN101613349B describing S-3-aminoquinine dihydrochloride preparation

Alternative Synthetic Routes and Insights

Reduction of lactams or amides : In related aminopiperidine derivatives, reduction of lactams (e.g., 3-aminopiperidin-2-one hydrochloride) with lithium aluminum hydride in tetrahydrofuran at controlled temperatures (10-45°C) followed by heating (45-70°C) affords the free amine, which is then converted to dihydrochloride salt by reaction with concentrated hydrochloric acid.

Chiral resolution using mandelic acid derivatives : Racemic amides can be resolved by reaction with chiral acids such as D-mandelic acid in organic solvents at 30-80°C for several hours, followed by pH adjustment and further derivatization to isolate chiral intermediates.

These methods highlight the importance of controlled temperature, stoichiometry, and solvent choice in achieving high purity and yield.

Research Findings and Optimization Notes

The molar ratios of reagents and solvent volumes critically influence yield and purity. For example, a solvent to substrate ratio of 5-15:1 and base to substrate ratio of 1-3:1 are optimal for free base formation without excessive side reactions.

Temperature control during salt formation and crystallization steps (0-50°C) is essential to maximize crystallinity and minimize impurities.

Use of chiral resolving agents enables separation of enantiomers, which is important for pharmacological activity in chiral compounds.

Purification by recrystallization at elevated temperatures followed by controlled cooling improves product quality and facilitates removal of residual solvents and impurities.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Effect on Process |

|---|---|---|

| Base:substrate molar ratio | 1-3:1 | Efficient free base liberation |

| Solvent:substrate molar ratio | 5-15:1 | Solubility and reaction medium control |

| Temperature (free base formation) | Room temp (20-25°C) | Optimal reaction rate |

| Temperature (chiral salt formation) | 0-50°C | Salt precipitation and resolution |

| Temperature (recrystallization) | 50-100°C (dissolution), 0-30°C (crystallization) | Purification and crystal quality |

| pH for HCl treatment | ~1 | Complete salt formation |

| Stirring time (salt formation) | 1-5 hours | Complete reaction and crystallization |

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methylquinoline Dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Quinoline derivatives are known for their diverse chemical properties and potential applications in drug discovery and materials science.

Biology

- Antimicrobial Activity : Research indicates that 3-amino-7-methylquinoline dihydrochloride exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness comparable to traditional antibiotics .

- Anticancer Potential : The compound is being investigated for its anticancer properties, with preliminary studies suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Medicine

- Therapeutic Agent : Ongoing research explores the compound's potential as a therapeutic agent for diseases such as malaria and cancer. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical for disease progression .

Industry

- Dyes and Pigments : In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration properties.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, outperforming some conventional antibiotics in specific assays .

Anticancer Research

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB 468 and MCF-7. The cytotoxic effects were assessed using standard assays, revealing significant cell death at certain concentrations compared to control groups .

Mechanism of Action

The mechanism of action of 3-Amino-7-methylquinoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Amino-7-methoxyquinoline Dihydrochloride

- Structural Differences: Replaces the 7-methyl group with a methoxy (-OCH₃) substituent (CAS: 1216228-63-5).

- Synthesis: Similar to 3-amino-7-methylquinoline dihydrochloride but requires methoxy-substituted intermediates.

- Safety Data: Both compounds lack comprehensive toxicological profiles, as noted in and .

7-Substituted 2-Aminoquinoline Derivatives (Compounds 9, 10, 11)

- Structural Features: Compound 9: 7-[(3-(Methylamino)methyl)phenoxy)methyl] substituent. Compound 10: 7-[(3-Aminomethyl)phenoxy)methyl] substituent. Compound 11: 7-[(Pyridin-3-yloxy)methyl] substituent.

- Key Differences: The target compound (3-amino-7-methylquinoline) lacks the extended phenoxy/pyridyl side chains present in Compounds 9–11. This simplification may reduce steric hindrance, improving membrane permeability . Compounds 9–11 are explicitly designed as neuronal inhibitors, implying that the target compound’s 7-methyl group may optimize selectivity or potency compared to bulkier substituents.

3-Amino-7-methylquinoxalin-2(1H)-one

- Structural Differences: A quinoxaline core (two adjacent nitrogen atoms) replaces the quinoline system.

- Applications: Quinoxaline derivatives are widely explored in anticancer and antimicrobial research, suggesting divergent applications compared to quinoline-based analogs.

Comparative Data Table

Biological Activity

3-Amino-7-methylquinoline dihydrochloride is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by an amino group at the 3-position and a methyl group at the 7-position. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves binding to bacterial enzymes, disrupting their function, and ultimately leading to cell death.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition of growth | |

| S. aureus | Moderate activity | |

| P. aeruginosa | Resistant strains |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound induces apoptosis through the activation of specific signaling pathways, such as caspase activation and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 | 15 | Cytotoxic |

| MCF-7 | 12 | Apoptosis |

| HCT-116 | 18 | Growth inhibition |

Antimalarial Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antimalarial activity. It inhibits heme polymerase in Plasmodium falciparum, leading to the accumulation of toxic heme within the parasite . This mechanism is similar to that of established antimalarial drugs like chloroquine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It modulates enzyme activities by binding to active sites or allosteric sites, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.

Key mechanisms include:

- Enzyme Inhibition : Interference with bacterial enzymes leading to cell death.

- Apoptotic Pathways : Induction of programmed cell death in cancer cells.

- Heme Accumulation : Disruption of heme metabolism in malaria parasites.

Case Studies

- Anticancer Efficacy Study : A study conducted on the effects of this compound on HepG-2 cells revealed a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with drug concentration.

- Antimicrobial Resistance Research : In a comparative study against antibiotic-resistant strains, this compound demonstrated significant antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-7-methylquinoline Dihydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis of quinoline derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or cyclization of precursors like aminocyclohexanone derivatives. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via NMR (δ 6.8–8.5 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS for molecular ion identification). Ensure stoichiometric control of hydrochloric acid to avoid over-salt formation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to incomplete toxicological data (common for novel dihydrochlorides), follow standard precautions: use fume hoods, nitrile gloves, and eye protection. Conduct acute toxicity assays (e.g., OECD 423 guidelines) in rodents to establish LD50. Monitor for skin irritation using reconstructed human epidermis models (e.g., EpiDerm™) before in vivo studies .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform pH-dependent solubility studies in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. For stability, incubate the compound in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C, sampling at 0, 6, 24, and 48 hours. Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation or bioavailability. Validate in vitro findings using 3D cell cultures (e.g., spheroids) and compare with pharmacokinetic data from rodent models. Adjust dosing regimens using allometric scaling and monitor plasma concentrations via LC-MS/MS. Cross-reference with structurally similar dihydrochlorides (e.g., Octenidine’s in vivo safety profile despite in vitro cytotoxicity) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in antimicrobial or anticancer contexts?

- Methodological Answer : For antimicrobial studies, use time-kill assays against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains, comparing MIC/MBC values to reference agents. For anticancer activity, perform RNA-seq to identify differentially expressed genes post-treatment (e.g., H3K4/H3K9 methylation changes as seen in LSD1 inhibitors) . Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Q. How should researchers design dose-response studies to account for the compound’s dihydrochloride salt form?

- Methodological Answer : Calculate molar equivalents based on the free base vs. dihydrochloride form (2:1 HCl ratio). Use isomolar comparisons in cell viability assays (e.g., MTT) and adjust for counterion effects by including equimolar NaCl controls. For in vivo studies, normalize doses to body surface area and verify salt dissociation via plasma ion chromatography .

Q. What analytical techniques are critical for resolving structural isomers or impurities in synthesized batches?

- Methodological Answer : Employ chiral HPLC with amylose-based columns to separate enantiomers. Use NMR to distinguish methyl group positions (e.g., 7-methyl vs. 8-methyl quinolines). For impurity profiling, combine high-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation to identify byproducts (e.g., chlorinated derivatives) .

Data Interpretation & Challenges

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize assay conditions:

- Use serum-free media to avoid protein binding.

- Pre-equilibrate the compound at 37°C for 1 hour before dosing.

- Include positive controls (e.g., cisplatin for cytotoxicity, chlorhexidine for antimicrobial activity).

- Validate batch-to-batch consistency via DSC (differential scanning calorimetry) for polymorph identification .

Q. What statistical approaches are recommended for analyzing synergistic or antagonistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. For antimicrobial synergy, use checkerboard assays with fractional inhibitory concentration (FIC) analysis. In cancer models, employ Bliss independence or Loewe additivity models, adjusting for the compound’s salt-specific pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.